

# Core Molecular Identification and Physicochemical Properties

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## Compound of Interest

Compound Name: 5-Bromo-4-fluoro-2-iodoaniline

CAS No.: 1265236-37-0

Cat. No.: B1374405

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**5-Bromo-4-fluoro-2-iodoaniline** is a substituted aromatic amine featuring three different halogen atoms, each offering distinct reactivity profiles. The precise positioning of these functional groups is critical for its utility in multi-step organic synthesis. Its molecular formula is C<sub>6</sub>H<sub>4</sub>BrFIN, and it has a molecular weight of approximately 315.91 g/mol .<sup>[1]</sup><sup>[2]</sup>

It is essential for researchers to recognize that multiple isomers with the same molecular formula exist, such as 4-Bromo-5-fluoro-2-iodoaniline and 3-Bromo-5-fluoro-2-iodoaniline.<sup>[3]</sup><sup>[4]</sup> Therefore, unambiguous structural confirmation using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is a prerequisite for its use in any synthetic application.

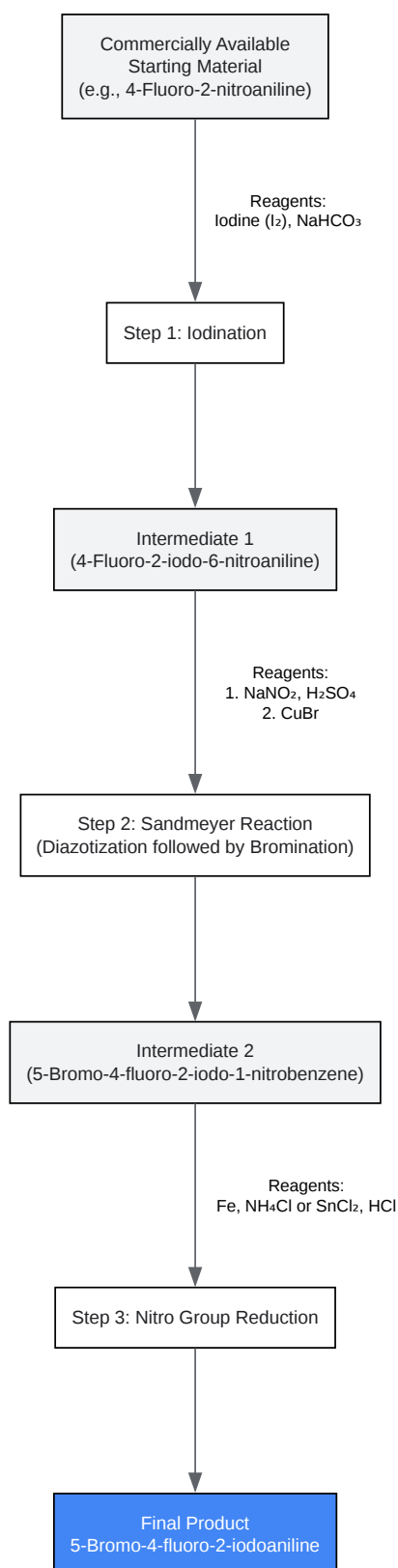
Table 1: Chemical Identifiers and Properties of **5-Bromo-4-fluoro-2-iodoaniline**

Property	Value	Source
IUPAC Name	5-Bromo-4-fluoro-2-iodoaniline	N/A
Molecular Formula	C6H4BrFIN	[1]
Molecular Weight	315.91 g/mol	[1]
CAS Number	1265236-37-0	[1]
MDL Number	MFCD30834158	[1]
Appearance	Solid (form may vary)	[5]

## Strategic Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines like **5-Bromo-4-fluoro-2-iodoaniline** requires a carefully planned, multi-step approach that controls the regioselectivity of each functionalization. A plausible synthetic route often begins with a simpler, commercially available aniline or nitrobenzene derivative, followed by sequential halogenation and functional group transformations.

The causality behind the synthetic sequence is paramount. For instance, the directing effects of the existing substituents on the aromatic ring (ortho-, para-, or meta-directing) will dictate the order of halogen introduction. The amine group is strongly activating and ortho-, para-directing, often requiring protection (e.g., via acetylation) to modulate its reactivity and prevent side reactions during subsequent electrophilic substitution steps. A common final step is the reduction of a nitro group to the target aniline, a transformation that is typically high-yielding and tolerant of many other functional groups.[6]



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Caption: A plausible synthetic workflow for **5-Bromo-4-fluoro-2-iodoaniline**.

## Experimental Protocol: Reduction of a Nitroarene

### Precursor

This protocol is a representative example for the final step in the synthesis, based on established methods for reducing nitroarenes in the presence of halogens.[6]

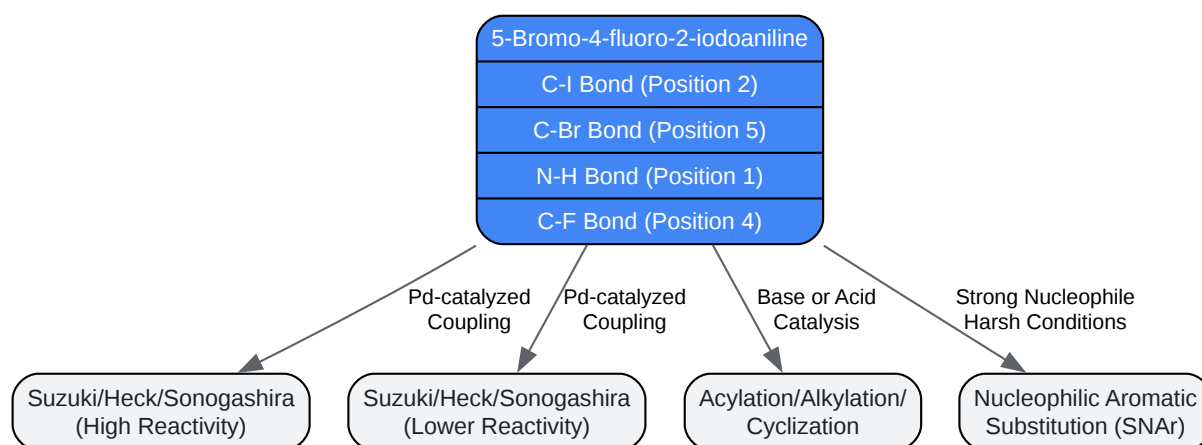
- **Setup:** To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitro-precursor (1.0 eq), ethanol, and water (e.g., in a 1:1:1 ratio).
- **Addition of Reagents:** Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH<sub>4</sub>Cl, 5.0 eq). The use of iron in the presence of a mild acid promoter like NH<sub>4</sub>Cl is a classic, cost-effective method for this reduction.
- **Reaction:** Heat the mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
- **Workup:** Cool the reaction to room temperature and filter it through a pad of celite to remove the iron salts.
- **Extraction:** Transfer the filtrate to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final aniline.

## Applications in Drug Development and Chemical Research

Halogenated anilines are foundational intermediates in the pharmaceutical and agrochemical industries.[7][8] The incorporation of fluorine, in particular, is a widely used strategy in modern drug design to enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[9][10]

**5-Bromo-4-fluoro-2-iodoaniline** is exceptionally valuable due to its three distinct halogen-carbon bonds, which can be selectively addressed in subsequent reactions. This allows for the construction of complex molecular architectures through sequential, site-selective cross-coupling reactions.

- **Iodine and Bromine Sites:** The C-I and C-Br bonds are highly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination). The C-I bond is generally more reactive than the C-Br bond, allowing for selective functionalization at the 2-position first, followed by a different coupling at the 5-position.
- **Fluorine Site:** The C-F bond is typically robust but can undergo nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions, particularly if activated by a strong electron-withdrawing group.
- **Amine Site:** The primary amine can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems.



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Caption: Reactivity map illustrating the versatile chemical handles on the molecule.

Furthermore, the presence of a fluorine atom makes this compound and its derivatives valuable tools for <sup>19</sup>F-NMR spectroscopy, a powerful technique in fragment-based drug discovery for

screening and characterizing ligand binding to protein targets.[11]

## Environmental, Health, and Safety (EHS) Protocols

As with many halogenated aromatic compounds, **5-Bromo-4-fluoro-2-iodoaniline** and its structural analogs must be handled with care. The following safety information is compiled from data on similar chemical structures.[2]

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source
Hazard	H302	Harmful if swallowed	[2]
Hazard	H315	Causes skin irritation	[2]
Hazard	H319	Causes serious eye irritation	[2]
Hazard	H335	May cause respiratory irritation	[2]
Precaution	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	[5]
Precaution	P280	Wear protective gloves/protective clothing/eye protection/face protection	[5]
Precaution	P302+P352	IF ON SKIN: Wash with plenty of soap and water	[12]
Precaution	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	[12]

## Standard Handling and Emergency Procedures

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[12] Facilities should be equipped with an eyewash station and safety shower.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12][13]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some related compounds are noted to be air or light-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
- Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.
- First Aid:
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[14]
  - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[12]
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
- Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[5]

## Conclusion

**5-Bromo-4-fluoro-2-iodoaniline** is a high-value chemical intermediate whose utility is derived from its densely functionalized and synthetically versatile structure. For researchers in drug discovery and materials science, it offers a powerful platform for building molecular complexity through selective, sequential chemical transformations. A thorough understanding of its properties, synthetic access, and reactivity, combined with strict adherence to safety protocols, is essential for leveraging its full potential in the laboratory.

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